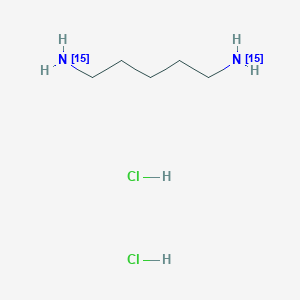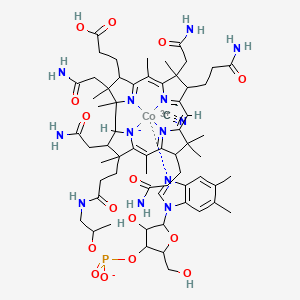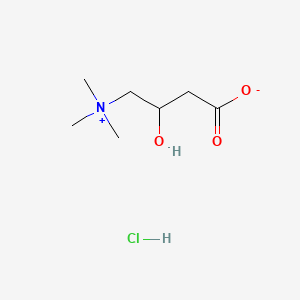
Cadaverin-15N2-Dihydrochlorid
Übersicht
Beschreibung
Cadaverine-15N2 Dihydrochloride is a stable isotope-labeled compound of cadaverine, a naturally occurring polyamineIt is formed by the bacterial decarboxylation of the amino acid lysine and is found in various biological systems, including humans, animals, plants, bacteria, fungi, and other microbes .
Wissenschaftliche Forschungsanwendungen
Cadaverine-15N2 Dihydrochloride has numerous scientific research applications, including:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cadaverine typically involves the decarboxylation of L-lysine. This reaction can be catalyzed by lysine decarboxylase, an enzyme that facilitates the removal of the carboxyl group from lysine to produce cadaverine . The reaction is proton-dependent and irreversible, generating carbon dioxide as a byproduct .
Industrial Production Methods
Industrial production of cadaverine often employs green chemical and bioconversion technologies. These methods focus on the biosynthetic pathways of cadaverine from different substrates, utilizing microbial fermentation processes to obtain high yields of cadaverine . Process intensification, separation, and purification strategies are also employed to enhance the efficiency and sustainability of cadaverine production .
Analyse Chemischer Reaktionen
Types of Reactions
Cadaverine undergoes various chemical reactions, including:
Oxidation: Cadaverine can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert cadaverine into its corresponding amines.
Substitution: Cadaverine can participate in substitution reactions, where its amino groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkylating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, secondary amines, and various substituted derivatives of cadaverine .
Wirkmechanismus
The mechanism of action of cadaverine involves its interaction with various molecular targets and pathways. It acts as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in regulating pH and ion balance in biological systems . Cadaverine’s inhibitory effects on these enzymes can influence various physiological processes, including respiration, acid-base balance, and ion transport .
Vergleich Mit ähnlichen Verbindungen
Cadaverine-15N2 Dihydrochloride can be compared with other similar compounds, such as:
Putrescine: Another naturally occurring polyamine formed by the decarboxylation of ornithine.
Spermidine: A polyamine derived from putrescine and involved in cellular metabolism.
Spermine: A polyamine synthesized from spermidine and essential for cell growth and differentiation.
Cadaverine is unique due to its specific biosynthetic pathway from lysine and its distinct role in various biological and industrial processes .
Eigenschaften
IUPAC Name |
pentane-1,5-di(15N2)amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.2ClH/c6-4-2-1-3-5-7;;/h1-7H2;2*1H/i6+1,7+1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGNLEIGUMSBZQP-SGHMELATSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC[15NH2])CC[15NH2].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-hexyl amino(4-((5-((3-amino-3-oxopropyl)(pyridin-2-yl)carbamoyl)-1-methyl-1H-benzo[d]imidazol-2-yl)methylamino)phenyl)methylenecarbamate](/img/structure/B1142545.png)


![(6R,7R)-7-((Z)-2-(furan-2-yl)-2-(methoxyimino)acetamido)-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1142554.png)
![2-Thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1142559.png)
![8,9-Dihydro-spiro[7H-cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione](/img/structure/B1142561.png)
![7,8,9,10-Tetrahydro-benzo[f]quinazoline-1,3(2H,4H)-dione](/img/structure/B1142562.png)
![2,4-dioxo-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1142564.png)
![5,6,7,8-Tetrahydro-5-methyl-[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142565.png)

![7-Oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carbonitrile](/img/structure/B1142567.png)
